molecular formula C8H10Cl2N2O2S B11113304 (3,4-Dichlorophenyl)[(dimethylamino)sulfonyl]amine

(3,4-Dichlorophenyl)[(dimethylamino)sulfonyl]amine

Cat. No.: B11113304
M. Wt: 269.15 g/mol
InChI Key: IMXJOGVDJRJKIX-UHFFFAOYSA-N
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Description

[(3,4-DICHLOROPHENYL)SULFAMOYL]DIMETHYLAMINE is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It consists of a dichlorophenyl group attached to a sulfamoyl group, which is further connected to a dimethylamine group. This compound is of interest due to its potential reactivity and applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3,4-DICHLOROPHENYL)SULFAMOYL]DIMETHYLAMINE typically involves the reaction of 3,4-dichloroaniline with dimethylamine in the presence of a suitable sulfamoylating agent. The reaction conditions often include:

    Solvent: Common solvents used include dichloromethane or acetonitrile.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of [(3,4-DICHLOROPHENYL)SULFAMOYL]DIMETHYLAMINE may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

[(3,4-DICHLOROPHENYL)SULFAMOYL]DIMETHYLAMINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

[(3,4-DICHLOROPHENYL)SULFAMOYL]DIMETHYLAMINE has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(3,4-DICHLOROPHENYL)SULFAMOYL]DIMETHYLAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The sulfamoyl group is known to interact with active sites of enzymes, potentially altering their activity.

Comparison with Similar Compounds

[(3,4-DICHLOROPHENYL)SULFAMOYL]DIMETHYLAMINE can be compared with other similar compounds, such as:

    [(3,4-DICHLOROPHENYL)SULFAMOYL]METHYLAMINE: Similar structure but with a methyl group instead of a dimethylamine group.

    [(3,4-DICHLOROPHENYL)SULFAMOYL]ETHYLAMINE: Contains an ethyl group instead of a dimethylamine group.

    [(3,4-DICHLOROPHENYL)SULFAMOYL]PROPYLAMINE: Contains a propyl group instead of a dimethylamine group.

Properties

Molecular Formula

C8H10Cl2N2O2S

Molecular Weight

269.15 g/mol

IUPAC Name

1,2-dichloro-4-(dimethylsulfamoylamino)benzene

InChI

InChI=1S/C8H10Cl2N2O2S/c1-12(2)15(13,14)11-6-3-4-7(9)8(10)5-6/h3-5,11H,1-2H3

InChI Key

IMXJOGVDJRJKIX-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)NC1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

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